SIB-1508Y
Description
Altinicline maleate, chemically designated as (S)-(−)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate, is a nicotinic acetylcholine receptor (nAChR) agonist derived from the nicotine core structure. It features a unique acetylene substitution at the C-5 position of the pyridine ring, enhancing its selectivity and binding affinity for neuronal nAChRs . Developed by SIBIA Neurosciences Inc., Altinicline maleate (SIB-1508Y) was investigated preclinically for neurodegenerative disorders such as Parkinson’s disease (PD) due to its ability to modulate dopaminergic pathways via nAChR activation .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-ethynyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.C4H4O4/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2;5-3(6)1-2-4(7)8/h1,7-9,12H,4-6H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPPKHPWLRPWBJ-OURKGEEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC(=C2)C#C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192231-16-6 | |
| Record name | Altinicline maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192231166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALTINICLINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCL7Q9Q62Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Regioselective Substitution of Nicotine
The synthesis initiates with the regioselective substitution of the pyridine ring in (S)-nicotine. This step is critical for introducing the ethynyl moiety while preserving the stereochemical integrity of the pyrrolidine ring. The reaction employs a palladium-catalyzed cross-coupling strategy, likely under Suzuki or Sonogashira conditions, though explicit details remain proprietary. The regioselectivity is attributed to the electronic bias of the pyridine ring, directing substitution to the 5-position.
Intermediate Purification and Characterization
Following substitution, intermediates undergo crystallization and chromatography to isolate key precursors. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are utilized to verify structural fidelity at each stage. The use of chiral auxiliaries ensures retention of enantiomeric purity, which is pivotal for biological activity.
Final Salt Formation
The free base of altinicline is treated with maleic acid in methanol to yield the maleate salt. Crystallization conditions—precise control of temperature and solvent polarity—are optimized to enhance product purity (>99% by HPLC) and crystalline morphology.
Alternative Synthetic Pathways
While the nicotine-based route remains predominant, recent advances propose alternative methodologies to address scalability and cost limitations.
Enantioselective Reduction of Prochiral Ketones
A pivotal innovation involves the enantioselective reduction of 1-(5-bromo-3-pyridyl)-3-buten-1-one using (+)-diisopinocampheylchloroborane [(+)-DIP-Cl]. This chiral boron reagent achieves >90% enantiomeric excess (e.e.) by selectively transferring hydride to the Re face of the ketone. The reaction proceeds via a six-membered transition state, with the bulky pinene groups of the reagent dictating stereochemical outcomes.
Key Optimization Parameters:
- Solvent: Tetrahydrofuran (THF) at -78°C
- Catalyst Loading: 1.2 equivalents of (+)-DIP-Cl
- Workup: Quenching with pH 7.4 phosphate buffer to prevent racemization.
The introduction of the ethynyl group via Sonogashira coupling represents a cornerstone of altinicline synthesis. This step couples a bromopyridine intermediate with trimethylsilyl acetylene under palladium/copper co-catalysis.
Reaction Mechanism:
- Oxidative Addition: Pd⁰ inserts into the C–Br bond, forming a Pdᴵᴵ–aryl complex.
- Copper Acetylide Formation: Trimethylsilyl acetylene reacts with CuI to generate a nucleophilic copper acetylide.
- Transmetallation: The Pdᴵᴵ complex exchanges ligands with the copper acetylide.
- Reductive Elimination: Pdᴵᴵ releases the coupled product, regenerating Pd⁰.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |
| Co-Catalyst | CuI (10 mol%) |
| Base | Triethylamine |
| Solvent | THF at 60°C |
| Reaction Time | 12 h |
Industrial-Scale Production Challenges
Transitioning from laboratory to industrial synthesis necessitates addressing yield, purity, and cost-efficiency.
Catalytic System Degradation
Palladium catalysts are prone to oxidative degradation under aerobic conditions. Solutions include:
- Ligand Engineering: Bulky phosphines (e.g., PPh₃) stabilize Pd⁰ intermediates.
- Anaerobic Reactors: Nitrogen-sparged environments prevent Pd oxidation.
Byproduct Formation in Sonogashira Coupling
Homocoupling of alkynes generates undesired diynes. Mitigation strategies:
- Copper-Free Conditions: Using Pd nanoparticles reduces Cu-mediated side reactions.
- Stoichiometric Control: Limiting acetylene equivalents minimizes dimerization.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Reaction Pathway
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Acyl chloride formation | (COCl)₂, CuI, DMF | 5-Bromopyridine-3-carbonyl chloride (II) |
| 2 | Reduction to aldehyde | LiAlH(O-tBu)₃, THF | 5-Bromopyridine-3-carbaldehyde (III) |
| 3 | Allylation | Organozinc bromide (IV), THF | 1-(5-Bromo-3-pyridyl)-3-buten-1-ol (V) |
| 4 | Oxidation to ketone | DMP, CH₂Cl₂ | 1-(5-Bromo-3-pyridyl)-3-buten-1-one (VI) |
| 5 | Enantioselective reduction | (+)-DIP-Cl, ether | (R)-1-(5-Bromo-3-pyridyl)-3-buten-1-ol (VII) |
| 6 | Mesylation | Ms-Cl, TEA, CH₂Cl₂ | Mesylate intermediate (VIII) |
| 7 | Reductive methylation | HCHO, HCOOH | N-Methylpyrrolidine derivative |
| 8 | Sonogashira coupling | Pd(PPh₃)₂Cl₂, CuI, TEA, THF, trimethylsilyl acetylene | Trimethylsilyl-protected alkyne (IX) |
| 9 | Desilylation and salt formation | Cs₂CO₃ (MeOH), maleic acid (MeOH) | Altinicline maleate |
Sonogashira Coupling (Step 8)
The coupling of the mesylated intermediate with trimethylsilyl acetylene employs a Pd/Cu co-catalytic system following the Sonogashira mechanism :
-
Oxidative Addition : Pd⁰ reacts with the aryl bromide to form a Pdᴵᴵ complex.
-
Copper Acetylide Formation : CuI activates trimethylsilyl acetylene, generating a copper acetylide.
-
Transmetallation : The Pdᴵᴵ complex exchanges ligands with the copper acetylide.
-
Reductive Elimination : Pdᴵᴵ releases the coupled product (IX), regenerating Pd⁰.
Conditions :
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
-
Base: Triethylamine (TEA)
-
Solvent: THF at 60°C
Enantioselective Reduction (Step 5)
The enantioselective reduction of ketone (VI) to alcohol (VII) uses (+)-DIP-Cl , a chiral boron reagent, to achieve >90% enantiomeric excess (e.e.) . The reaction proceeds via a six-membered transition state where the boron reagent selectively transfers hydride to the Re face of the ketone.
Palladium Catalysis
-
Role : Facilitates cross-coupling in Sonogashira reactions and desilylation.
-
Ligand Effects : Bulky phosphines (e.g., PPh₃) stabilize Pd⁰ intermediates, preventing oxidative degradation .
Copper Co-Catalysis
Reaction Optimization Insights
-
Desilylation (Step 9) : Cs₂CO₃ in refluxing methanol efficiently removes the trimethylsilyl group without side reactions .
-
Salt Formation : Maleic acid in methanol ensures high-purity Altinicline maleate via crystallization .
Challenges and Solutions
Data from Mechanistic Studies
Scientific Research Applications
Smoking Cessation
One of the most prominent applications of altinicline maleate is in smoking cessation. It acts as a partial agonist at nicotinic acetylcholine receptors, which are crucial in the addictive properties of nicotine. Clinical studies have indicated that altinicline maleate may reduce cravings and withdrawal symptoms in smokers attempting to quit, showing efficacy comparable to established medications such as bupropion and varenicline .
Neurodegenerative Diseases
Research is ongoing to explore the potential of altinicline maleate in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. These conditions involve cognitive decline and neuronal loss, where nicotinic receptors play a significant role. Preliminary studies suggest that altinicline maleate may enhance cognitive function and slow disease progression by modulating receptor activity .
Analgesic Properties
Emerging evidence suggests that altinicline maleate may possess analgesic properties by acting on nicotinic acetylcholine receptors in the spinal cord. This modulation could help in reducing pain perception, making it a candidate for pain management therapies .
Smoking Cessation Trials
Clinical trials have demonstrated that participants using altinicline maleate experienced significant reductions in smoking behavior compared to placebo groups. These studies highlight its potential as an effective alternative to existing smoking cessation therapies.
Neurodegenerative Disease Research
In preclinical models of Parkinson's disease, altinicline maleate has shown promise in improving cognitive function and synaptic transmission. Ongoing studies aim to validate these findings in human subjects .
Mechanism of Action
SIB 1508Y maleate exerts its effects by acting as an agonist at neuronal nicotinic acetylcholine receptors. It binds to these receptors, leading to the activation of ion channels and subsequent neuronal depolarization. This activation enhances neurotransmitter release, particularly dopamine, which is crucial for cognitive function and motor control. The compound’s selectivity for specific receptor subtypes (α4β2, α2β4, α4β4, and α3β4) contributes to its therapeutic potential .
Comparison with Similar Compounds
Research Findings and Differentiation
- Receptor Specificity: Altinicline’s acetylene group confers higher α4β2 nAChR selectivity versus lobeline’s non-specific binding, reducing peripheral side effects .
- Clinical Outcomes : Despite promising preclinical data for PD, Altinicline’s development was halted due to efficacy limitations in phase II trials, whereas lobeline remains in niche use .
- Synthetic Advantages : Maleate salt formulation improves Altinicline’s solubility and bioavailability compared to freebase nicotine derivatives .
Biological Activity
Altinicline maleate, also known as SIB-1508Y, is a selective agonist of nicotinic acetylcholine receptors (nAChRs) with significant implications for various neurological and psychiatric conditions. This article delves into its biological activity, mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Altinicline Maleate
- Chemical Structure : Altinicline maleate is characterized by its unique structure that includes a pyridine ring and an ethynyl group, enhancing its biological activity.
- CAS Number : 192231-16-6
- Molecular Formula : C12H14N2
Altinicline maleate primarily targets the α4β2 subtype of nAChRs, which are crucial for neurotransmitter release and synaptic transmission. The activation of these receptors leads to:
- Increased Release of Neurotransmitters : It enhances the release of dopamine and acetylcholine, which are vital for cognitive function and neuroprotection.
- Modulation of Neuronal Excitability : By influencing synaptic plasticity, it plays a role in learning and memory processes.
1. Cognitive Enhancement and Neuroprotection
Research indicates that altinicline maleate may improve cognitive function in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate nAChR activity is being investigated for potential benefits in slowing cognitive decline associated with these conditions.
2. Smoking Cessation
Altinicline maleate has shown promise as a partial agonist at nAChRs, potentially aiding in smoking cessation by reducing cravings and withdrawal symptoms. Studies indicate its efficacy is comparable to established treatments like varenicline .
3. Pain Modulation
Emerging research suggests that altinicline maleate may have analgesic properties by acting on nAChRs in the spinal cord, thereby modulating pain signals.
Case Studies and Clinical Trials
While altinicline maleate has progressed through clinical trials, including Phase II for various applications, results have been mixed. For instance:
- In studies targeting cognitive enhancement in Parkinson's disease, improvements were noted in dopamine release and cognitive assessments .
- Trials for depression indicated potential benefits but faced challenges due to high placebo responses in combination therapy settings .
Comparative Analysis with Other Compounds
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Varenicline | Partial agonist at nAChRs | Primarily used for smoking cessation |
| Epibatidine | Potent agonist at nAChRs | Derived from natural sources (frog skin) |
| Nicotine | Agonist at central and peripheral nAChRs | Widely known stimulant with addiction potential |
Altinicline maleate is distinctive due to its selective action on muscle-type nicotinic receptors, which may provide therapeutic advantages where specificity is essential.
Q & A
Q. How to ensure reproducibility in maleate impurity profiling?
- Answer : Adhere to USP guidelines for system suitability testing (e.g., column efficiency ≥2000 plates). Include internal standards (e.g., deuterated analogs) and validate methods across multiple laboratories. Document all parameters (e.g., mobile phase pH, column temperature) in supplemental materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
